Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maprotiline Hydrochloride Imp. B (EP), also known as 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride, is a bridged-ring tetracyclic compound. It is a derivative of Maprotiline Hydrochloride, which is primarily used as an antidepressant. This compound is known for its ability to inhibit the reuptake of norepinephrine, making it effective in the treatment of depressive disorders .
Vorbereitungsmethoden
The synthesis of Maprotiline Hydrochloride Imp. B (EP) involves several steps, including the formation of the bridged-ring structure and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Maprotiline Hydrochloride Imp. B (EP) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Wissenschaftliche Forschungsanwendungen
Maprotiline Hydrochloride Imp. B (EP) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects in treating depressive disorders and other neurological conditions.
Industry: The compound is used in the development and quality control of antidepressant medications.
Wirkmechanismus
The mechanism of action of Maprotiline Hydrochloride Imp. B (EP) involves the inhibition of norepinephrine reuptake. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound targets norepinephrine transporters and modulates the activity of adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Maprotiline Hydrochloride Imp. B (EP) is unique due to its bridged-ring tetracyclic structure, which distinguishes it from other antidepressants. Similar compounds include:
Amitriptyline: A tricyclic antidepressant with a different mechanism of action.
Nortriptyline: Another tricyclic antidepressant with similar effects but a different chemical structure.
Imipramine: A tricyclic antidepressant that also inhibits the reuptake of norepinephrine but has a different side effect profile.
Eigenschaften
Molekularformel |
C39H42ClN |
---|---|
Molekulargewicht |
560.2 g/mol |
IUPAC-Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C39H41N.ClH/c1-40(26-10-22-38-24-20-28(30-12-2-6-16-34(30)38)31-13-3-7-17-35(31)38)27-11-23-39-25-21-29(32-14-4-8-18-36(32)39)33-15-5-9-19-37(33)39;/h2-9,12-19,28-29H,10-11,20-27H2,1H3;1H |
InChI-Schlüssel |
BTAYWYFAVSIPPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)CCCC56CCC(C7=CC=CC=C75)C8=CC=CC=C68.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.